N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide
Overview
Description
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a unique structure that includes an amino group, a cyano group, and a phenyl group attached to a pyrazole ring, making it a valuable building block for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide typically involves the reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes
Mechanism of Action
The mechanism of action of N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-phenylpyrazole-4-carbonitrile
- 5-Amino-4-cyano-1-phenyl-3-pyrazoleacetonitrile
- 5-N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]pyridine-2,5-dicarboxamide
Uniqueness
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and cyano groups on the pyrazole ring enhances its potential as a versatile synthetic intermediate and a bioactive molecule .
Biological Activity
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- CAS Number : 1197545-26-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various pathogens, demonstrating significant activity.
In Vitro Evaluation
A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings indicated:
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
7b | 0.22 - 0.25 μg/mL | Not specified |
This compound | Significant inhibition observed | Not specified |
The compound exhibited notable inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action contributes to its bactericidal properties, making it effective against both planktonic and biofilm-associated bacteria .
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Inhibition of Biofilm Formation :
Therapeutic Potential
Given its promising antimicrobial activity, this compound may serve as a scaffold for developing new antimicrobial agents. Its structure allows for modifications that could enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11(21)18-9-5-8-14-13(10-16)15(17)20(19-14)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9,17H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXWGAEMDGMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.